N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21-9-10-26-17-7-5-14(12-16(17)19(21)22)20-27(23,24)18-8-6-15(25-3)11-13(18)2/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGSHKCCAANRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core with various functional groups that contribute to its reactivity and biological properties. The presence of an ethyl group , a sulfonamide , and a methoxy group are notable for their potential pharmacological implications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₂O₄S |
| Molecular Weight | 321.39 g/mol |
| CAS Number | 922062-46-2 |
Biological Activity Overview
Research indicates that compounds structurally related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) exhibit various biological activities including:
- Anticancer Activity : Similar compounds have shown the ability to induce differentiation in acute myeloid leukemia cells. This suggests that N-(4-ethyl-5-oxo...) may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle modulation.
- Immunomodulatory Effects : Studies have indicated that certain derivatives can modulate immune responses by upregulating CD11b expression in specific cell lines. This points towards potential applications in immunotherapy or as adjuncts in cancer treatment.
- Kinase Inhibition : The structural characteristics of the compound suggest potential activity as a kinase inhibitor, which is relevant for targeted cancer therapies.
Case Study 1: Induction of Differentiation in Leukemia Cells
A study investigating the effects of related compounds on leukemia cells demonstrated that certain analogues could significantly induce differentiation and reduce proliferation rates. The results indicated that at concentrations of 10 µM, there was a marked increase in differentiation markers compared to control groups.
Case Study 2: Immunomodulation
Another study explored the immunomodulatory effects of similar sulfonamide derivatives. The findings revealed that these compounds enhanced CD11b expression in monocytes, suggesting a role in activating immune responses which could be beneficial in cancer therapies.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities associated with N-(4-ethyl-5-oxo...) and its analogues:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces differentiation in leukemia cells | |
| Immunomodulation | Upregulates CD11b expression | |
| Kinase Inhibition | Potential for selective inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[f][1,4]oxazepine core distinguishes the target compound from analogs with smaller heterocycles. For example:
- Triazole derivatives (e.g., compounds [7–9] from ): Five-membered 1,2,4-triazole rings with sulfur and nitrogen atoms. These systems exhibit tautomerism (thione-thiol equilibrium) but lack the conformational flexibility of the seven-membered oxazepine .
Key Insight : The benzo[f][1,4]oxazepine core may enhance target binding due to its larger ring size and mixed heteroatom composition compared to triazoles or simple benzamides.
Functional Groups and Substituents
Spectroscopic Differentiation :
- IR Spectroscopy : The target’s sulfonamide S=O stretches (1300–1350 cm⁻¹ and 1150–1200 cm⁻¹) differ from triazole-thiones’ C=S bands (~1250 cm⁻¹). The target’s 5-oxo group exhibits a C=O stretch (~1680 cm⁻¹), absent in triazoles after cyclization .
- NMR : The benzo[f][1,4]oxazepine’s methylene and methine protons (δ 3.5–4.5 ppm) contrast with triazole-thiones’ aromatic and NH signals (δ 7.0–8.5 ppm) .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, and how can purity be optimized?
- Answer : Synthesis typically involves constructing the tetrahydrobenzo[f][1,4]oxazepine core via cyclization of substituted 2-aminophenol derivatives, followed by sulfonamide coupling. Critical steps include:
- Core formation : Use of catalysts (e.g., p-toluenesulfonic acid) under reflux conditions to form the oxazepine ring .
- Sulfonamide coupling : Reaction with 4-methoxy-2-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Challenges : Side reactions (e.g., over-alkylation) are minimized by controlling reaction temperature (60–80°C) and inert atmospheres .
Q. How is structural characterization performed for this compound, and what spectral markers are critical?
- Answer : Multi-technique validation is essential:
- NMR : H NMR shows distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), oxazepinone carbonyl (δ 170–175 ppm in C), and sulfonamide protons (δ 7.3–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 445.15 .
- IR : Stretching vibrations for sulfonamide S=O (1170–1350 cm) and oxazepinone C=O (1650–1700 cm) .
Q. What preliminary biological activities have been reported for benzoxazepine-sulfonamide analogs?
- Answer : Structural analogs exhibit kinase inhibition (e.g., RIP1 kinase IC < 100 nM) and anti-inflammatory activity (NF-κB suppression in vitro) . Key substituents influencing activity:
| Substituent | Biological Impact |
|---|---|
| Ethyl group | Enhances metabolic stability |
| Methoxy | Modulates lipophilicity and target binding |
| Methyl | Reduces off-target interactions |
| . |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Answer : Discrepancies often arise from pharmacokinetic factors:
- Bioavailability : Poor solubility (<10 µg/mL in PBS) may limit in vivo efficacy. Use nanoformulations (liposomes) to enhance delivery .
- Metabolic stability : Liver microsome assays (e.g., human CYP3A4 metabolism) identify vulnerable sites for structural optimization .
- Dose-response alignment : Adjust dosing regimens based on half-life (t ~3–5 hours in rodents) .
Q. What experimental strategies validate the selectivity of this compound for kinase targets versus off-pathway enzymes?
- Answer : Employ:
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Molecular docking : Simulate binding to ATP pockets (e.g., RIP1 vs. JNK1) using AutoDock Vina; prioritize compounds with ΔG < -9 kcal/mol .
- Cellular assays : Compare IC in WT vs. kinase-knockout cell lines to confirm on-target effects .
Q. Why do structural analogs with trifluoromethyl or allyl substituents show divergent binding affinities despite similar core structures?
- Answer : Substituent effects include:
- Trifluoromethyl : Increases electronegativity, enhancing hydrogen bonding with kinase active sites (e.g., RIP1 K45 residue) .
- Allyl group : Introduces steric hindrance, reducing binding to compact active sites (e.g., CDK2) .
- Methoxy vs. ethoxy : Methoxy improves solubility but may reduce hydrophobic interactions in deep binding pockets .
Q. How can researchers design experiments to optimize the compound’s metabolic stability without compromising potency?
- Answer : Use iterative SAR studies:
- Step 1 : Replace metabolically labile groups (e.g., ethyl → cyclopropyl) to block CYP450 oxidation .
- Step 2 : Introduce fluorine atoms at para positions to enhance stability and potency via halogen bonding .
- Step 3 : Validate with hepatocyte stability assays and crystallography to confirm binding mode retention .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?
- Answer : Contradictions may stem from:
- Tautomerism : The oxazepinone ring can adopt keto-enol forms, altering NMR signals. Use DO exchange experiments to identify labile protons .
- Residual solvents : Acetone or DMF traces shift peaks. Re-purify via size-exclusion chromatography .
- Stereochemical impurities : Chiral HPLC separates enantiomers; compare with authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
